molecular formula C4H7N3OS B14692010 2(5H)-Thiazolone, 4-(1-methylhydrazino)- CAS No. 34551-16-1

2(5H)-Thiazolone, 4-(1-methylhydrazino)-

Cat. No.: B14692010
CAS No.: 34551-16-1
M. Wt: 145.19 g/mol
InChI Key: KNJCTFZVIQWGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Thiazolone, 4-(1-methylhydrazino)- is a heterocyclic compound with a thiazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 1-methylhydrazino group adds unique reactivity and functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazolone ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiazolone, 4-(1-methylhydrazino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones. These products can have different properties and applications based on their chemical structure.

Scientific Research Applications

2(5H)-Thiazolone, 4-(1-methylhydrazino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- involves its interaction with various molecular targets. The 1-methylhydrazino group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Thiazolone, 4-(1-methylhydrazino)- is unique due to its thiazolone core structure combined with the 1-methylhydrazino group This combination imparts distinct reactivity and biological activity compared to other similar compounds

Properties

CAS No.

34551-16-1

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

4-[amino(methyl)amino]-5H-1,3-thiazol-2-one

InChI

InChI=1S/C4H7N3OS/c1-7(5)3-2-9-4(8)6-3/h2,5H2,1H3

InChI Key

KNJCTFZVIQWGDB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=O)SC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.